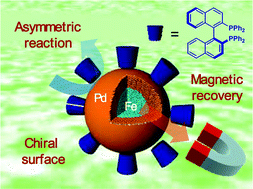Synthesis and characterization of FePd magnetic nanoparticles modified with chiral BINAP ligand as a recoverable catalyst vehicle for the asymmetric coupling reaction
Physical Chemistry Chemical Physics Pub Date: 2009-07-30 DOI: 10.1039/B910069E
Abstract
The initial


Recommended Literature
- [1] Investigations into the analytical chemistry of tantalum, niobium, and their mineral associates. XXV. The separation of uranium from tantalum, niobium, and titanium
- [2] Ellipsometric study of the displacement of milk proteins from the oil–water interface by the non-ionic surfactant C10E8
- [3] Enhancing the conversion of ethyl levulinate to γ-valerolactone over Ru/UiO-66 by introducing sulfonic groups into the framework†
- [4] NMR-based screening: a powerful tool in fragment-based drug discovery†
- [5] Entropic self-assembly of freely rotating polyhedral particles confined to a flat interface†
- [6] Front cover
- [7] Physiological standardisation
- [8] Improvements in metallurgical microscopes
- [9] New 13-pyridinealkyl berberine analogues intercalate to DNA and induce apoptosis in HepG2 and MCF-7 cells through ROS mediated p53 dependent pathway: biophysical, biochemical and molecular modeling studies†
- [10] Mechanistic understanding of intergranular cracking in NCM cathode material: mesoscale simulation with three-dimensional microstructure†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 3254-89-5
-
CAS no.: 2613-89-0
-
CAS no.: 101-20-2
-
2,4,6-Trichlorobenzoyl chloride
CAS no.: 4136-95-2
-
CAS no.: 4132-48-3
-
2-Amino-5-bromobenzotrifluoride
CAS no.: 445-02-3









